molecular formula C6H10N2 B106978 4-isopropyl-1H-pyrazole CAS No. 13753-53-2

4-isopropyl-1H-pyrazole

Cat. No. B106978
CAS RN: 13753-53-2
M. Wt: 110.16 g/mol
InChI Key: WVMBISZHWMJNNM-UHFFFAOYSA-N
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Description

4-isopropyl-1H-pyrazole is a compound that falls under the category of pyrazoles . Pyrazoles are compounds containing a pyrazole ring, which is a five-member aromatic ring with two nitrogen atoms and three carbon atoms .


Synthesis Analysis

Pyrazole derivatives are synthesized using various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . The synthesis of structurally diverse pyrazole derivatives is highly desirable due to their applicability and versatility as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields .


Molecular Structure Analysis

The molecular structure of 4-isopropyl-1H-pyrazole hydrochloride has an empirical formula of C6H11ClN2 and a molecular weight of 146.62 . The InChI key for this compound is MHRWAJSALFMMMC-UHFFFAOYSA-N .


Chemical Reactions Analysis

Pyrazoles can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups . The other three positions in the ring permit structural variants starting from the appropriate precursors or using post-functionalization reactions once the pyrazole ring is formed .


Physical And Chemical Properties Analysis

4-isopropyl-1H-pyrazole hydrochloride is a solid compound . Its SMILES string is Cl.CC©c1cn[nH]c1 and its InChI is 1S/C6H10N2.ClH/c1-5(2)6-3-7-8-4-6;/h3-5H,1-2H3,(H,7,8);1H .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has potential hazards including acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Future Directions

Pyrazole-containing compounds, including 4-isopropyl-1H-pyrazole, continue to be a focus of research due to their proven applicability and versatility as synthetic intermediates in various fields. Researchers continue to focus on preparing this functional scaffold and finding new and improved applications .

properties

IUPAC Name

4-propan-2-yl-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2/c1-5(2)6-3-7-8-4-6/h3-5H,1-2H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVMBISZHWMJNNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CNN=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10602079
Record name 4-(Propan-2-yl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10602079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-isopropyl-1H-pyrazole

CAS RN

13753-53-2
Record name 4-(Propan-2-yl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10602079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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